N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide
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Overview
Description
N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.287. The purity is usually 95%.
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Scientific Research Applications
Degradation of Pharmaceuticals in the Environment One significant application of similar compounds involves the degradation of pharmaceuticals, such as acetaminophen, in environmental settings. Advanced oxidation processes (AOPs) are employed to treat aqueous mediums contaminated with acetaminophen, leading to various degradation products. This research is crucial in understanding how to mitigate the impact of pharmaceuticals on the ecosystem, highlighting the role of AOPs in enhancing degradation efficiency (Qutob et al., 2022).
Antioxidant Activity and Pharmacological Effects Another area of application involves the antioxidant and pharmacological effects of compounds like chlorogenic acid (CGA), which, although not directly N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide, shares the context of chemical investigation for potential therapeutic benefits. CGA exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting the broad potential of similar compounds in drug discovery and the development of therapeutic agents (Naveed et al., 2018).
Organic Light-Emitting Diodes (OLEDs) In the field of materials science, compounds structurally related to this compound, such as BODIPY-based materials, have been explored for their applications in organic light-emitting diodes (OLEDs). These investigations demonstrate the utility of such compounds in developing 'metal-free' infrared emitters, offering insights into the design and synthesis of organic semiconductors for optoelectronic applications (Squeo & Pasini, 2020).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Amides, in general, are known to have high boiling points and those with five or fewer carbon atoms are soluble in water . These properties could potentially impact the bioavailability of N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide.
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antibacterial and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N-(3-aminophenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-10-2-1-3-11(8-10)14-12(16)9-15-4-6-17-7-5-15/h1-3,8H,4-7,9,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCWZRJPMZWANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.